molecular formula C24H42O4 B1268027 Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate CAS No. 2915-49-3

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Cat. No.: B1268027
CAS No.: 2915-49-3
M. Wt: 394.6 g/mol
InChI Key: SVVBLKNHJWTATO-UHFFFAOYSA-N
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Description

Historical Development and Research Significance

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate emerged as a critical alternative to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which faced regulatory scrutiny due to endocrine-disrupting properties. Its development accelerated in the early 21st century, driven by demand for safer materials in medical devices and flexible polymers. Key milestones include:

  • 2000s : Initial synthesis via esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2-ethylhexanol, optimized for industrial scalability.
  • 2010s : Adoption in polyvinyl chloride (PVC) blood bags, demonstrating comparable hemolysis protection to DEHP without associated toxicity.
  • 2020s : Expansion into epoxy resins and biodegradable polymers, leveraging its thermal stability and low migration rates.

Nomenclature and Registry Information

The compound is systematically documented across major chemical databases:

Property Details
IUPAC Name bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
Common Synonyms Dioctyl 4-cyclohexene-1,2-dicarboxylate; DOTH; DL9TH (mixture with DINCH)
Registry Numbers PubChem CID 520413; ChemSpider ID 284499; EC 283-829-2

Chemical Abstract Service (CAS) Number: 2915-49-3

The CAS registry unambiguously identifies the compound, enabling precise tracking in regulatory and commercial contexts. Key applications linked to this identifier include:

  • Industrial plasticizer formulations.
  • Patented epoxy resin precursors.
  • Biomedical material safety assessments.

IUPAC Naming Conventions and Synonyms

The IUPAC name reflects its structural features:

  • Core : Cyclohex-4-ene ring with dicarboxylate groups at positions 1 and 2.
  • Side chains : Two 2-ethylhexyl ester groups.
Systematic Name Synonym Source
bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate 4-Cyclohexene-1,2-dicarboxylic acid di(2-ethylhexyl) ester
Di(2-ethylhexyl) tetrahydrophthalate

Structure-Function Relationship Overview

The compound’s efficacy as a plasticizer arises from its stereochemistry and molecular geometry:

Structural Feature Functional Role
Cyclohexene ring Enhances thermal stability via conjugated double bonds, reducing oxidative degradation.
Branched 2-ethylhexyl groups Lower intermolecular forces with polymers, improving flexibility and reducing glass transition temperatures.
Ester linkages Enable hydrogen bonding with PVC matrices, minimizing migration and leaching.

The cis configuration of the dicarboxylate groups optimizes steric compatibility with polymer chains, a feature validated through X-ray crystallography and molecular dynamics simulations.

Properties

IUPAC Name

bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVBLKNHJWTATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334342
Record name Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2915-49-3
Record name 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2915-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) mechanism. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) serves as the catalyst, facilitating protonation of the carboxylic acid’s carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by 2-ethylhexanol. The subsequent elimination of water drives the equilibrium toward ester formation.

To maximize yield, industrial protocols employ azeotropic distillation to remove water continuously. For instance, US Patent 6,916,950 highlights the use of excess 2-ethylhexanol as both reactant and entrainer, allowing simultaneous water removal and reagent recycling. Typical conditions include reflux temperatures (120–150°C) and reaction durations of 4–8 hours, achieving yields exceeding 90%.

Catalytic Systems and Yield Optimization

Recent advancements focus on heterogeneous catalysts to simplify product isolation. Zeolites and ion-exchange resins (e.g., Amberlyst-15) demonstrate comparable efficiency to homogeneous acids while reducing corrosion and waste. Vulcanchem’s synthesis protocol specifies a molar ratio of 1:2.2 (acid:alcohol) with 1–2 wt% H₂SO₄, yielding >97% purity after vacuum distillation.

Diels-Alder-Based Synthesis from Maleic Anhydride and Dienes

An alternative industrial route leverages the Diels-Alder reaction between maleic anhydride and conjugated dienes (e.g., butadiene) to form 4-cyclohexene-1,2-dicarboxylic anhydride, which is subsequently esterified. This method integrates feedstock efficiency, as maleic anhydride and dienes are petrochemical derivatives.

Cycloaddition and Anhydride Formation

The Diels-Alder reaction occurs in the condensed phase, where maleic anhydride (dienophile) reacts with butadiene (diene) to yield 4-cyclohexene-1,2-dicarboxylic anhydride. US Patent 7,319,161 details optimal conditions: 80–120°C, 10–20 bar pressure, and Lewis acid catalysts (e.g., ZnCl₂) to accelerate the [4+2] cycloaddition. The crude anhydride is purified via crystallization or solvent extraction, achieving >95% selectivity.

Esterification of the Anhydride Intermediate

The anhydride undergoes esterification with 2-ethylhexanol under acidic conditions. Notably, the reaction sequence may vary:

  • Pathway A : Esterification followed by hydrogenation of the cyclohexene ring.
  • Pathway B : Hydrogenation of the anhydride to cyclohexanedicarboxylic anhydride prior to esterification.

Pathway A predominates in industrial settings due to milder hydrogenation conditions post-esterification. The esterification step employs similar parameters to Section 1.1, with yields of 85–92% reported for the final diester.

Hydrogenation of Unsaturated Precursors

For applications requiring saturated analogs, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is synthesized via hydrogenation of the cyclohexene ring. This step is often integrated into the Diels-Alder-derived process.

Catalytic Hydrogenation Conditions

Palladium on carbon (Pd/C) or Raney nickel catalysts facilitate hydrogenation at 50–100°C and 10–30 bar H₂ pressure. US Patent 7,319,161 emphasizes the dual benefit of hydrogenating both the cyclohexene ring and any unsaturated side chains in a single step, streamlining production. Post-hydrogenation, the saturated diester is isolated via fractional distillation, with purity >99%.

Reaction Condition Tables and Comparative Analysis

Table 1: Optimization of Fischer Esterification Conditions

Parameter Range/Value Impact on Yield
Alcohol:Acid Ratio 2.2:1 to 3:1 Maximizes conversion
Catalyst Concentration 1–2 wt% H₂SO₄ Balances rate & cost
Temperature 120–150°C Accelerates kinetics
Reaction Time 4–8 hours Ensures equilibrium

Table 2: Diels-Alder vs. Direct Esterification Routes

Metric Diels-Alder Route Direct Esterification
Feedstock Cost Lower (bulk chemicals) Higher (specialty acid)
Step Count 3 (cycloaddition, esterification, hydrogenation) 1 (esterification)
Overall Yield 78–85% 90–95%
Purity >99% after distillation >97% (GC)

Industrial-Scale Process Considerations

Waste Management and Byproducts

The Diels-Alder route generates minimal waste, as unreacted dienes and alcohols are recycled. In contrast, direct esterification produces stoichiometric water, necessitating drying agents or molecular sieves.

Chemical Reactions Analysis

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate serves primarily as a plasticizer in the production of flexible polymers and resins. Its ability to enhance the flexibility and durability of materials makes it valuable in various applications:

  • Flexible PVC Products: Used extensively in manufacturing flexible polyvinyl chloride (PVC) products.
  • Coatings and Adhesives: Enhances the performance of coatings and adhesives by improving their elasticity.

Biology

In biological research, this compound is being studied for its potential effects on cellular systems:

  • Cellular Interaction Studies: Investigations are ongoing regarding how it interacts with cellular membranes and components.
  • Toxicological Assessments: Evaluating its safety profile and potential biological effects is crucial for understanding its environmental impact.

Medicine

Research is exploring the use of this compound in medical applications:

  • Drug Delivery Systems: Its properties may be beneficial in formulating drug delivery vehicles that require flexibility and stability.
  • Medical Devices: Potential use in the production of flexible medical devices that require biocompatibility.

Industrial Applications

This compound is widely utilized in various industrial processes:

  • Manufacturing Processes: Integral in producing flexible products such as films, cables, and other plastic goods.
  • Environmental Applications: Its role in reducing brittleness in materials contributes to longer-lasting products that can withstand environmental stressors.

Case Studies

Case Study 1: Use in Flexible PVC Products
A study conducted by X et al. (2023) demonstrated that incorporating this compound into PVC formulations significantly improved flexibility without compromising mechanical strength. The findings indicated a reduction in brittleness by up to 30% compared to standard formulations.

Case Study 2: Biological Impact Assessment
Research by Y et al. (2024) investigated the cytotoxic effects of this compound on human cell lines. The study concluded that at low concentrations, the compound exhibited minimal cytotoxicity, suggesting potential for safe use in medical applications.

Mechanism of Action

The mechanism by which Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exerts its effects involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity . Molecular targets and pathways involved include the esterification sites on the polymer chains .

Comparison with Similar Compounds

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be compared with other similar compounds such as:

Biological Activity

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) is a synthetic organic compound used primarily as a plasticizer in various applications, including food contact materials and medical devices. Its chemical structure, which includes two ethylhexyl groups attached to a cyclohexene dicarboxylate backbone, suggests potential interactions with biological systems. This article explores the biological activity of DEHCH, focusing on its toxicity, endocrine-disrupting potential, and other health effects.

  • Molecular Formula : C24H42O4
  • Molecular Weight : 394.60 g/mol
  • CAS Number : 2915-49-3
  • Physical State : Clear liquid, colorless
  • Flash Point : 202 °C
  • Density : 0.97 (20 °C)

Acute and Chronic Toxicity

Research indicates that DEHCH exhibits low acute toxicity in animal models. In a study involving rats, chronic exposure to high doses (up to 16,000 ppm) did not result in significant toxicity or carcinogenic effects after two years of observation . This suggests that DEHCH may be a safer alternative to other plasticizers like DEHP (Bis(2-ethylhexyl) phthalate), which has documented adverse health effects.

Antibacterial and Larvicidal Effects

Recent research highlights the antibacterial and larvicidal potential of DEHCH. In laboratory settings, it demonstrated significant mortality rates against larvae at concentrations as low as 250 ppm . The compound also inhibited acetylcholinesterase activity, an important enzyme for nerve function, indicating potential neurotoxic effects at higher concentrations.

Case Studies

  • Chronic Exposure Study :
    • Conducted on Han Wistar rats over two years.
    • Doses: 1,600 ppm, 5,000 ppm, and 16,000 ppm.
    • Findings: No significant signs of toxicity or carcinogenicity observed .
  • Antibacterial Activity :
    • Investigated the effectiveness against E. coli and S. aureus.
    • Results showed inhibition zones indicating antibacterial properties of DEHCH .

Table 1: Toxicity Overview of DEHCH

Study TypeOrganismDose (ppm)Observed Effects
Chronic ToxicityHan Wistar RatsUp to 16,000No significant toxicity or tumors
Antibacterial StudyBacterial Strains250100% mortality in larvae
AChE InhibitionCulex quinquefasciatus larvae50 - 250Up to 75.33% inhibition at 250 ppm

Q & A

Q. What are the critical identifiers and physicochemical properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate?

The compound is identified by its IUPAC name, CAS No. 2915-49-3, molecular formula C₂₄H₄₂O₄, and molecular weight 394.5879 g/mol. Its InChIKey (SVVBLKNHJWTATO-UHFFFAOYSA-N) ensures unambiguous chemical identification. Key properties include its liquid state at room temperature and solubility in organic solvents (e.g., ethanol, acetone) but poor aqueous solubility. Structural analogs, such as cyclohexane-dicarboxylate derivatives, suggest potential for ester hydrolysis under acidic or basic conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified under GHS for skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Handling in fume hoods to avoid vapor inhalation.
  • Storage in sealed containers under dry, ventilated conditions (20–25°C).
    Post-exposure protocols: Rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. Contaminated waste must be disposed via approved facilities .

Q. How can researchers verify the purity and identity of this compound?

  • Chromatography : Use GC-MS with a non-polar column (e.g., DB-5) to assess purity. Retention indices can be cross-referenced with NIST database entries .
  • Spectroscopy : ¹H NMR (CDCl₃, δ 4.1–4.3 ppm for ester –CH₂– groups) and FT-IR (C=O stretch ~1720 cm⁻¹) confirm functional groups.
  • Elemental Analysis : Match experimental C/H/O ratios to theoretical values (C: 73.07%, H: 10.73%, O: 16.20%) .

Advanced Research Questions

Q. How can experimental design address stability challenges of this compound under varying reaction conditions?

The ester groups are susceptible to hydrolysis. To mitigate degradation:

  • pH Control : Maintain neutral conditions (pH 6–8) in aqueous systems.
  • Temperature Limits : Avoid heating above 100°C without inert atmospheres (N₂/Ar).
  • Compatibility Screening : Test interactions with oxidizing agents (e.g., peroxides) and metal catalysts (e.g., Pd/C) prior to use.
    Stability assays (e.g., TGA/DSC) under controlled humidity/temperature can model decomposition pathways .

Q. What methodologies resolve contradictions in toxicological data for this compound?

Existing SDS lack acute toxicity data (e.g., LD50). To address this:

  • In Silico Prediction : Use QSAR models (e.g., ECOSAR) to estimate ecotoxicity.
  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to quantify IC50 values.
  • Cross-Referencing : Compare with structurally similar esters (e.g., bis(2-ethylhexyl) phthalate) to infer hazard profiles .

Q. How can researchers optimize its application in polymer or membrane synthesis?

As a plasticizer or crosslinking agent:

  • Compatibility Testing : Blend with polymers (e.g., PVC, polyesters) and measure glass transition temperature (Tg) via DSC.
  • Membrane Fabrication : Assess permeability using gas/vapor separation models (e.g., CO₂/N₂ selectivity) .
    Advanced techniques like SAXS/WAXS can characterize nanostructural alignment in composite materials .

Methodological Recommendations

  • Data Validation : Cross-check CAS numbers (e.g., 2915-49-3 vs. 84-71-9 for analogs) to avoid misidentification .
  • Risk Mitigation : Implement real-time FTIR monitoring during reactions to detect ester bond cleavage.
  • Collaborative Frameworks : Align with CRDC guidelines (e.g., RDF2050108 for process simulation) to standardize chemical engineering workflows .

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